Asperazine

Description

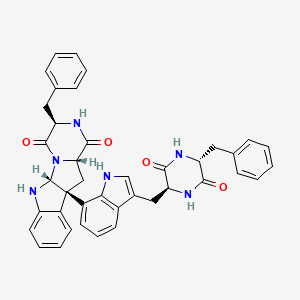

Structure

3D Structure

Properties

Molecular Formula |

C40H36N6O4 |

|---|---|

Molecular Weight |

664.7 g/mol |

IUPAC Name |

(1R,4R,7S,9R)-4-benzyl-9-[3-[[(2S,5R)-5-benzyl-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione |

InChI |

InChI=1S/C40H36N6O4/c47-35-30(18-23-10-3-1-4-11-23)42-36(48)31(43-35)20-25-22-41-34-26(25)14-9-16-28(34)40-21-33-37(49)44-32(19-24-12-5-2-6-13-24)38(50)46(33)39(40)45-29-17-8-7-15-27(29)40/h1-17,22,30-33,39,41,45H,18-21H2,(H,42,48)(H,43,47)(H,44,49)/t30-,31+,32-,33+,39-,40-/m1/s1 |

InChI Key |

AWMBNXCUMNOLQI-JQLKQZRRSA-N |

Isomeric SMILES |

C1[C@H]2C(=O)N[C@@H](C(=O)N2[C@@H]3[C@]1(C4=CC=CC=C4N3)C5=CC=CC6=C5NC=C6C[C@H]7C(=O)N[C@@H](C(=O)N7)CC8=CC=CC=C8)CC9=CC=CC=C9 |

Canonical SMILES |

C1C2C(=O)NC(C(=O)N2C3C1(C4=CC=CC=C4N3)C5=CC=CC6=C5NC=C6CC7C(=O)NC(C(=O)N7)CC8=CC=CC=C8)CC9=CC=CC=C9 |

Synonyms |

asperazine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Asperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperazine is a structurally complex, dimeric diketopiperazine alkaloid first isolated from a saltwater culture of the fungus Aspergillus niger. As a member of the cyclotryptophan alkaloid family, its intricate architecture, featuring a unique linkage between two tryptophan-derived units, has made it a subject of significant interest in the field of natural product synthesis. This technical guide provides a comprehensive overview of the chemical structure of Asperazine, including its key features, relevant physicochemical data, detailed experimental protocols for its characterization, and a visualization of its synthetic workflow.

Chemical Structure and Properties

Asperazine is characterized by an unsymmetrical dimeric structure formed from two tryptophan units. This unique bonding arrangement results in a diaryl-substituted quaternary stereocenter at the C3 position, a key feature that distinguishes it from many other diketopiperazine alkaloids.[1] The absolute configuration of Asperazine has been confirmed through total synthesis and by the hydrolysis of the natural product, which yielded (R)-phenylalanine.[1]

The molecular formula for Asperazine is C₄₀H₃₆N₆O₄. Its complex structure is comprised of two distinct diketopiperazine-containing tetracyclic fragments.

Physicochemical Data

While extensive research has been conducted on the total synthesis of Asperazine, specific quantitative physicochemical data such as aqueous solubility, pKa, and logP values are not extensively reported in the available scientific literature. The data presented below is based on the structural information available from spectroscopic analysis and total synthesis studies.

| Property | Value | Source |

| Molecular Formula | C₄₀H₃₆N₆O₄ | PubChem CID: 11308351 |

| Molecular Weight | 664.75 g/mol | PubChem CID: 11308351 |

| General Appearance | Not explicitly reported; likely a solid at room temperature. | Inferred from synthetic protocols |

| Solubility | Not explicitly reported; likely soluble in common organic solvents like DMSO and chlorinated solvents based on synthetic procedures. | Inferred from synthetic protocols |

| NMR Data | ¹H and ¹³C NMR spectra have been reported and compared between the natural and synthetic samples.[1] | --INVALID-LINK--[1] |

Experimental Protocols

The structural elucidation and confirmation of Asperazine have been heavily reliant on its total synthesis. The following sections detail the key experimental methodologies employed in its synthesis and characterization.

Total Synthesis of (+)-Asperazine

The first total synthesis of (+)-Asperazine was a landmark achievement that confirmed its proposed structure. A key step in this synthesis is a diastereoselective intramolecular Heck reaction to construct the congested quaternary carbon center.[2]

Key Synthetic Steps:

-

Preparation of the Heck Cyclization Precursor: This involves the synthesis of a complex iodoanilide intermediate, which is assembled using a Stille cross-coupling reaction to form the crucial C3–C24 bond.

-

Diastereoselective Intramolecular Heck Reaction: The iodoanilide precursor undergoes an intramolecular Heck reaction to form the core tetracyclic structure containing the quaternary stereocenter. The stereoselectivity of this reaction is a critical aspect of the synthesis.

-

Formation of the Pyrrolidine and Diketopiperazine Rings: Following the Heck cyclization, a series of transformations are carried out to construct the remaining pyrrolidine and diketopiperazine rings, ultimately yielding the final Asperazine molecule.

Spectroscopic Characterization

The structure of synthetic Asperazine was rigorously confirmed by comparing its spectroscopic data with that of the natural isolate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded in various solvents to establish the connectivity and stereochemistry of the molecule. The comparison of these spectra between the synthetic and natural samples was a key validation point.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to confirm the molecular formula of Asperazine.

Synthetic Workflow of (+)-Asperazine

The following diagram illustrates a simplified workflow for the total synthesis of (+)-Asperazine, highlighting the key strategic transformations.

References

Navigating Ambiguity: Asperazine, Asparaginase, and Piperazine Derivatives in Cytotoxic Research

A comprehensive review of scientific literature reveals that the term "Asperazine" as a cytotoxic agent is ambiguous and likely a misspelling of the well-established anticancer drug, Asparaginase . While a specific alkaloid named Asperazine does exist, its cytotoxic properties are not well-documented and are subject to conflicting reports. Furthermore, the chemical class of piperazine derivatives includes numerous compounds with demonstrated anticancer activities, but this is a broad category rather than a single agent.

Given the context of the request for an in-depth technical guide on a cytotoxic agent's mechanism of action, this report will proceed under the strong assumption that the intended subject is Asparaginase . This enzyme therapeutic has a well-defined mechanism, extensive quantitative data, and established experimental protocols in the field of oncology.

Should the user be interested in the obscure alkaloid Asperazine or the broader class of piperazine derivatives , please note that the available data is insufficient for a comprehensive guide of the requested depth.

Clarification of Terms:

-

Asperazine : An alkaloid isolated from the sponge-derived fungus Aspergillus niger. A 1997 study identified it as a selective cytotoxic agent[1][2]. However, a subsequent 2001 report on its total synthesis failed to confirm the initially reported in vitro cytotoxicity with the synthetic version of the molecule[3]. The public domain lacks further substantial research on its mechanism of action as a cytotoxic agent.

-

Asparaginase : An enzyme used as a chemotherapeutic agent, primarily in the treatment of acute lymphoblastic leukemia (ALL)[4]. Its mechanism is based on the depletion of the amino acid asparagine in the bloodstream. Since ALL cells cannot synthesize their own asparagine, this deprivation leads to a halt in protein synthesis, cell cycle arrest, and ultimately, apoptotic cell death[4][5][6].

-

Piperazine Derivatives : A broad class of chemical compounds containing a piperazine functional group. Numerous novel piperazine derivatives have been synthesized and screened for anticancer activity. Studies show that various derivatives can induce caspase-dependent apoptosis and inhibit critical cancer signaling pathways, including the PI3K/AKT and BCR-ABL pathways[7][8][9][10]. However, the specific mechanisms vary widely between different derivatives.

Proposal:

Based on the available evidence and the detailed requirements of the user request, we propose to develop the in-depth technical guide on the mechanism of action of Asparaginase as a cytotoxic agent. This topic allows for a thorough exploration of its biochemical action, the cellular response to asparagine depletion, and the associated signaling pathways, supported by robust data from decades of research.

We await user confirmation to proceed with compiling this detailed guide on Asparaginase.

References

- 1. Asperazine, a Selective Cytotoxic Alkaloid from a Sponge-Derived Culture of Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Total synthesis of asperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cancerresearchuk.org [cancerresearchuk.org]

- 5. Cell cycle arrest and apoptosis of leukemia cells induced by L-asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Asperazine and its Nexus with Cyclotryptophan Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperazine, a dimeric cyclotryptophan alkaloid, stands as a molecule of significant interest due to its complex architecture and its relationship to a broad class of bioactive fungal metabolites. Initially isolated from a sponge-derived culture of Aspergillus niger, it was reported to possess selective cytotoxic properties.[1][2] However, subsequent total syntheses of asperazine did not confirm this biological activity.[3] This guide provides a comprehensive technical overview of asperazine, detailing its structure, biosynthesis, and the synthetic strategies developed for its creation. Furthermore, it explores the broader context of related cytotoxic diketopiperazine alkaloids and their mechanisms of action, offering insights into potential, albeit unconfirmed, signaling pathways for asperazine. All quantitative data are presented in structured tables, key experimental methodologies are detailed, and logical and experimental workflows are visualized using diagrams.

Introduction to Asperazine and Cyclotryptophan Alkaloids

Asperazine is a member of the dimeric diketopiperazine (DKP) alkaloids, a family of natural products characterized by the presence of two 2,5-diketopiperazine rings.[4] These compounds are often derived from tryptophan and are part of the larger class of cyclotryptophan alkaloids, which feature a hexahydropyrrolo[2,3-b]indole core structure. The dimerization of these monomeric units leads to intricate and stereochemically complex architectures, which has captivated synthetic chemists and chemical biologists alike.[5][6]

The initial interest in asperazine was sparked by a report of its selective cytotoxicity.[1][2] However, a key finding in the field was the report by Overman and Govek in their first total synthesis that the synthetic (+)-asperazine did not exhibit the in vitro cytotoxicity originally described.[3] This discrepancy highlights the complexities of natural product research, where factors such as the presence of minor, highly active components in the original isolate or different assay conditions can lead to varied results.

Despite the questions surrounding its cytotoxicity, the pursuit of asperazine's total synthesis has driven the development of novel and efficient synthetic methodologies for the construction of complex alkaloidal frameworks.[3][6][7]

Chemical Structure and Physicochemical Properties

Asperazine is a heterodimer composed of two distinct cyclotryptophan-derived diketopiperazine units linked by a C3-C8' bond. The structure was elucidated through spectroscopic methods and ultimately confirmed by total synthesis.[3][8]

Table 1: Physicochemical and Spectroscopic Data for (+)-Asperazine

| Property | Value | Reference |

| Molecular Formula | C₄₂H₄₀N₆O₄ | [9] |

| Molecular Weight | 692.81 g/mol | [9] |

| Optical Rotation | [α]D +95.7 (c 0.2, MeOH) | [8] |

| ¹H NMR (500 MHz, CDCl₃) | Selected shifts (δ, ppm): 7.59 (d, J=7.8 Hz, 1H), 7.33 (d, J=8.1 Hz, 1H), 7.21 (m, 2H), 7.08 (m, 2H), 6.91 (t, J=7.4 Hz, 1H), 6.78 (d, J=7.8 Hz, 1H), 4.41 (s, 1H), 4.21 (dd, J=10.5, 4.2 Hz, 1H), 3.98 (dd, J=11.2, 4.0 Hz, 1H), 3.82 (m, 1H), 3.61 (m, 1H), 3.31 (m, 1H), 3.11 (s, 3H), 2.98 (s, 3H) | [8] |

| ¹³C NMR (125 MHz, CDCl₃) | Selected shifts (δ, ppm): 168.9, 166.8, 165.9, 165.4, 151.0, 136.4, 131.2, 129.8, 128.9, 126.9, 123.0, 120.0, 118.9, 110.8, 109.1, 83.2, 68.1, 59.9, 56.4, 55.9, 54.8, 48.2, 36.1, 33.5, 30.1, 29.8, 25.9 | [8] |

Biosynthesis

The biosynthesis of dimeric diketopiperazine alkaloids like asperazine is believed to proceed through the dimerization of monomeric cyclotryptophan units. While a specific biosynthetic pathway for asperazine has not been fully elucidated, a putative gene cluster has been identified in Aspergillus tubingensis. The general proposed pathway involves the following key steps:

-

Formation of Diketopiperazine Monomers: Non-ribosomal peptide synthetases (NRPSs) catalyze the condensation of two amino acids, typically tryptophan derivatives, to form a cyclic dipeptide, the diketopiperazine core.

-

Oxidative Dimerization: Cytochrome P450 enzymes are thought to catalyze the oxidative coupling of two diketopiperazine monomers. This step is crucial for forming the carbon-carbon or carbon-nitrogen bond that links the two halves of the final dimeric alkaloid. The regioselectivity and stereoselectivity of this reaction are key determinants of the final product's structure.

Total Synthesis

The complex structure of asperazine has made it a challenging target for total synthesis. Several successful syntheses have been reported, with the Overman and Movassaghi groups providing notable contributions. These syntheses often feature strategic bond formations to construct the sterically congested quaternary carbon at the C3 position.

Overman's Diastereoselective Heck Reaction Approach

The first total synthesis of (+)-asperazine was reported by Govek and Overman in 2001.[3][8] A key step in their strategy was a diastereoselective intramolecular Heck reaction to construct the crucial C3 quaternary stereocenter.

Movassaghi's Late-Stage Fragment Coupling Approach

The Movassaghi group developed a convergent approach to (+)-asperazine, featuring a late-stage C3–C8′ Friedel–Crafts union of two complex polycyclic diketopiperazine fragments.[7][10] This strategy allows for the rapid assembly of the dimeric structure from advanced intermediates.

Table 2: Key Experimental Protocols in Asperazine Synthesis

| Step | Protocol | Reference |

| Diastereoselective Intramolecular Heck Reaction (Overman) | A solution of the iodoanilide Heck precursor in DMF is heated with a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand in the presence of a base (e.g., a silver salt or a proton sponge) to effect the cyclization. Reaction conditions are optimized to maximize the diastereoselectivity. | [8] |

| Late-Stage C3–C8′ Friedel-Crafts Union (Movassaghi) | An electrophilic polycyclic diketopiperazine precursor is treated with a Lewis acid (e.g., AgSbF₆) to generate a C3 carbocation. This is then intercepted by a nucleophilic diketopiperazine fragment to form the C3-C8' bond with high regio- and stereoselectivity. | [7] |

| Diketopiperazine Formation (General) | A linear dipeptide precursor is subjected to cyclization conditions, often involving heating in a solvent like butanol with a mild acid catalyst, to form the 2,5-diketopiperazine ring system. | [8] |

Biological Activity and Signaling Pathways

Cytotoxicity Profile

Asperazine was initially reported by Crews and coworkers to exhibit selective cytotoxicity against certain cancer cell lines in the Corbett-Valeriote disk diffusion assay.[1][8]

Table 3: Reported Cytotoxicity of Natural Asperazine Isolate

| Cell Line Panel | Activity | Reference |

| Leukemia | Selective Cytotoxicity | [1][8] |

| Solid Tumors | Inactive | [1][8] |

Note: The in vitro cytotoxicity of the natural isolate was not confirmed with synthetic (+)-asperazine.[3]

Potential Signaling Pathways for Related Diketopiperazine Alkaloids

While the cytotoxicity of asperazine is debated, other dimeric and monomeric diketopiperazine alkaloids, particularly those with epidithiodiketopiperazine (ETP) motifs, are potent cytotoxic agents.[11] Studies on these related compounds suggest that they primarily induce cell death through apoptosis.[12][13] A plausible, though unconfirmed, mechanism for asperazine, were it to be cytotoxic, could involve similar pathways.

The apoptotic cascade induced by cytotoxic DKPs often involves:

-

Induction of Apoptosis: The compound triggers programmed cell death.

-

Caspase Activation: Initiator caspases (e.g., caspase-8, caspase-9) are activated, which in turn activate executioner caspases (e.g., caspase-3).[11][12]

-

PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[12]

-

Mitochondrial Pathway Involvement: Changes in the expression of Bcl-2 family proteins (e.g., decreased Bcl-2, increased Bax) can lead to mitochondrial outer membrane permeabilization, release of cytochrome c, and activation of the intrinsic apoptotic pathway.[12]

References

- 1. Asperazine, a Selective Cytotoxic Alkaloid from a Sponge-Derived Culture of Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel anti-inflammatory diketopiperazine alkaloids from the marine-derived fungus Penicillium brasilianum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total synthesis of asperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and cytotoxic activities of novel 2,5-diketopiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. Concise Total Synthesis of (+)-Asperazine A and (+)-Pestalazine B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concise Total Synthesis of (+)-Asperazine, (+)-Pestalazine A, and (+)-iso-Pestalazine A. Structure Revision of (+)-Pestalazine A [dspace.mit.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Concise Total Synthesis of (+)-Asperazine, (+)-Pestalazine A, and (+)-iso-Pestalazine A. Structure Revision of (+)-Pestalazine A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Anticancer Activity of Epipolythiodiketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apoptosis-inducing effect of diketopiperazine disulfides produced by Aspergillus sp. KMD 901 isolated from marine sediment on HCT116 colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Landscape of Cancer Therapeutics: A Technical Guide to the Biological Activity of Piperazine, Triazine, and Asparaginase in Cancer Cell Lines

A Note on "Asperazine": The term "Asperazine" is not widely recognized in scientific literature as a standalone anticancer agent. It is likely a variant or misspelling of related, well-researched compounds. This guide provides an in-depth analysis of three such possibilities: piperazine derivatives, triazine derivatives, and the therapeutic enzyme asparaginase, all of which exhibit significant biological activity in cancer cell lines.

Piperazine Derivatives: A Versatile Scaffold in Oncology

Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have been extensively investigated for their anticancer properties, demonstrating a wide range of biological activities.

Quantitative Data: Cytotoxic Activity of Piperazine Derivatives

The cytotoxic effects of various piperazine derivatives have been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values are summarized below.

| Compound ID/Name | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) |

| Novel Piperazine Derivative | K562 (Leukemia) | Cell Proliferation Assay | 0.06 - 0.16 |

| Vindoline-Piperazine Conjugate 23 | MDA-MB-468 (Breast Cancer) | Not Specified | 1.00 |

| Vindoline-Piperazine Conjugate 25 | HOP-92 (Non-small cell lung) | Not Specified | 1.35 |

| Vindoline-Piperazine Conjugate 24 | RXF 393 (Renal Cancer) | Not Specified | 1.00 |

| Vindoline-Piperazine Conjugate 28 | MOLT-4 (Leukemia) | Not Specified | 1.17 |

| Thiazolinylphenyl-piperazines (21-23) | MCF-7 (Breast Cancer) | Not Specified | < 25 |

| Arylpiperazine Derivative | LNCaP (Prostate Cancer) | Not Specified | 3.67 |

| Alepterolic Acid Derivative 3n | MDA-MB-231 (Breast Cancer) | MTT Assay | 5.55 ± 0.56 |

Signaling Pathways Modulated by Piperazine Derivatives

Piperazine derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation and survival.

One of the key pathways inhibited by certain piperazine compounds is the PI3K/Akt pathway.[1] This pathway is crucial for cell growth and survival.[1] Downregulation of PI3K p85beta protein and reduced AKT phosphorylation are observed upon treatment with some piperazine derivatives.[1]

In chronic myeloid leukemia (CML), the Bcr-Abl fusion protein is a key driver of cancer.[2] Some piperazine derivatives have been shown to inhibit the Bcr-Abl signaling pathway, leading to reduced proliferation and induction of apoptosis.[1]

Triazine Derivatives: A Core Structure with Potent Anticancer Activity

The 1,3,5-triazine (or s-triazine) ring is another important scaffold in the development of anticancer agents.[3] These compounds have shown a variety of mechanisms of action, including the induction of apoptosis.[4]

Quantitative Data: Cytotoxic Activity of Triazine Derivatives

The cytotoxic potential of s-triazine derivatives has been demonstrated in a range of cancer cell lines.

| Compound ID/Name | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) |

| Imamine-1,3,5-triazine 4f | MDA-MB-231 (Breast Cancer) | MTT Assay | 6.25 |

| Imamine-1,3,5-triazine 4k | MDA-MB-231 (Breast Cancer) | MTT Assay | 8.18 |

| Thiobarbiturate-s-triazine hydrazone | HCT-116 (Colon Cancer) | Not Specified | 1.9 ± 0.4 µg/mL |

| Thiobarbiturate-s-triazine hydrazone | HepG2 (Hepatocellular Carcinoma) | Not Specified | 3.8 ± 0.3 µg/mL |

| Phenylamino-s-triazine 1d | MCF7 (Breast Cancer) | Not Specified | 0.2 |

| Phenylamino-s-triazine 2d | C26 (Colon Cancer) | Not Specified | 0.38 |

| Phenylamino-s-triazine 3b | MCF7 (Breast Cancer) | Not Specified | 6.19 |

| Derivative 11o | Capan-1 (Pancreatic) | Not Specified | 1.4 |

| Derivative 14 | A549, MCF-7, HCT116, HepG2 | Not Specified | 5.15 - 8.44 |

| Derivative 11 | SW620 (Colorectal Cancer) | Not Specified | 5.85 |

Asparaginase: An Enzymatic Approach to Cancer Therapy

L-asparaginase is an enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia.[5] Certain cancer cells, particularly those of acute lymphoblastic leukemia (ALL), have low levels of asparagine synthetase and are dependent on an external supply of asparagine.[5] L-asparaginase depletes the circulating asparagine, leading to cancer cell death.[5]

Quantitative Data: Cytotoxic Activity of Asparaginase

The efficacy of L-asparaginase has been quantified in various cancer cell lines.

| Source of L-Asparaginase | Cancer Cell Line | IC50 |

| Burkholderia pseudomallei (recombinant) | THP-1 (Leukemia) | 0.8 IU |

| Burkholderia pseudomallei (recombinant) | HepG2 (Liver Cancer) | 1.53 IU |

| Burkholderia pseudomallei (recombinant) | MCF-7 (Breast Cancer) | 18 IU |

| Salinicoccus sp. M KJ997975 | HeLa (Cervical Cancer) | 0.171 IU/ml |

| Salinicoccus sp. M KJ997975 | Jurkat (Leukemia) | 0.096 IU/ml |

| Pathogenic Escherichia coli | U937 (Leukemia) | 0.5 ± 0.19 IU/ml |

| Lactobacillus casei subsp. casei ATCC 393 | MOLT 3 (Leukemia) | 30 µg/ml |

| Lactobacillus casei subsp. casei ATCC 393 | Jurkat E6.1 (Leukemia) | 62.5 µg/ml |

| Lactobacillus casei subsp. casei ATCC 393 | K-562 (Leukemia) | 50 µg/ml |

Mechanism of Action: Induction of Apoptosis

The primary mechanism of action for many of these compounds is the induction of apoptosis, or programmed cell death. This is often mediated through the caspase cascade.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the biological activity of these compounds.

General Experimental Workflow for In Vitro Cytotoxicity Assessment

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample.

-

Cell Treatment and Lysis: Treat cells with the compound for the desired time, then harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, PARP, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Analyze the band intensities to determine changes in protein expression levels. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data. An increase in the cleaved forms of Caspase-3 and PARP, and a decrease in the anti-apoptotic protein Bcl-2, are indicative of apoptosis.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer Activity of Extremely Effective Recombinant L-Asparaginase from Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Early Studies of L-Asparaginase Cytotoxicity in Leukemia

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the foundational in vitro studies on the cytotoxic effects of L-Asparaginase, an enzyme therapeutic, on leukemia cells. It details the mechanism of action, experimental methodologies, and key quantitative findings that established its role in oncology.

Introduction: The Metabolic Vulnerability of Leukemia

L-Asparaginase is a cornerstone in the treatment of acute lymphoblastic leukemia (ALL) and other hematological malignancies.[1][2] Its efficacy stems from a unique metabolic defect in certain cancer cells. While normal cells can synthesize the non-essential amino acid L-asparagine, many leukemic cells lack sufficient asparagine synthetase (ASNS) activity.[1][3][4] This renders them dependent on extracellular sources of L-asparagine for protein synthesis and survival. L-Asparaginase exploits this dependency by catalyzing the hydrolysis of L-asparagine to L-aspartic acid and ammonia, thereby depleting the circulating pool of this crucial amino acid.[1][3] This nutrient deprivation leads to a cascade of events within the leukemic cell, including cell cycle arrest and programmed cell death (apoptosis).[3][5]

Mechanism of Action: Inducing Apoptosis through Nutrient Deprivation

The primary cytotoxic mechanism of L-Asparaginase is the induction of apoptosis in asparagine-dependent cancer cells. The depletion of extracellular L-asparagine inhibits protein synthesis, which in turn triggers cellular stress responses that converge on apoptotic pathways.[3][5] Early studies demonstrated that L-Asparaginase treatment leads to characteristic markers of apoptosis, such as membrane blebbing, cell shrinkage, and the activation of caspases.[5][6] Some studies suggest that in certain cell lines, like AML U937 cells, L-asparaginase can induce apoptosis through a caspase-independent pathway involving the apoptosis-inducing factor (AIF).[7]

The sensitivity of leukemia cells to L-Asparaginase is often correlated with low expression levels of asparagine synthetase (ASNS).[7][8] Cells with higher ASNS expression can compensate for the depleted extracellular asparagine by synthesizing it endogenously, thus exhibiting resistance to the drug.[1][8]

Signaling Pathway of L-Asparaginase Induced Cytotoxicity

Caption: L-Asparaginase depletes extracellular L-asparagine, leading to apoptosis.

Quantitative Data on Cytotoxicity

The cytotoxic effect of L-Asparaginase has been quantified across various leukemia cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of the cell population and is a key metric for assessing drug potency.

Table 1: IC50 Values of L-Asparaginase in Leukemia Cell Lines

| Cell Line | Leukemia Type | IC50 (IU/mL) | Reference |

| U937 | Acute Myeloid Leukemia (AML) | 0.001 - 0.002 | [7] |

| U937 | Acute Myeloid Leukemia (AML) | 0.106 (at 48h) | [9] |

| HL-60 | Acute Myeloid Leukemia (AML) | 0.44 (at 48h) | [9] |

| KG-1a | Acute Myeloid Leukemia (AML) | 0.098 (at 48h) | [9] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.1 - 1 | [7] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.096 | |

| Namalwa | Burkitt's Lymphoma | 1 - 10 | [7] |

| Karpass299 | Anaplastic Large Cell Lymphoma | >100 | [7] |

| K562 | Chronic Myeloid Leukemia (CML) | >100 | [7] |

| DND41 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 10-4 - 10-2 | [8] |

| HPB-ALL | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 10-4 - 10-2 | [8] |

| RPMI 8402 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 10-4 - 10-2 | [8] |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | IC50 determined | [5] |

| HeLa | Cervical Cancer (Control) | 0.171 |

Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology.

Table 2: Apoptosis Rates Induced by L-Asparaginase

| Cell Line | Concentration (IU/mL) | Time (hours) | Apoptotic Cells (%) | Reference |

| U937 | 0.1 | 24 | 6.18 | [7] |

| U937 | 0.1 | 48 | 62.58 | [7] |

| K562 | 0.02, 0.1, 0.5 | 48 | Dose-dependent increase | [6] |

| HL-60 | 1, 5, 10 | 24 | Dose-dependent increase | [5] |

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of cytotoxicity. The following sections detail the common methodologies used in early in vitro studies of L-Asparaginase.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Leukemia cells (e.g., U937, K562) are seeded in 96-well plates at a density of approximately 1 x 104 cells per well.[6]

-

Drug Treatment: Cells are treated with various concentrations of L-Asparaginase (e.g., 0.01 to 10 IU/mL) and incubated for specific durations (e.g., 24, 48, 72 hours).[5][6][9]

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.[5]

-

Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., 100 µL of 20% SDS in a solution of dimethyl formamide and water).[6]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Experimental Workflow: MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

-

Cell Treatment: Leukemia cells are treated with L-Asparaginase for the desired time and concentration.[6][7]

-

Cell Harvesting: Cells are harvested and washed with cold phosphate-buffered saline (PBS).[7]

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide for 15 minutes at room temperature in the dark.[7]

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The cell population is differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Experimental Workflow: Annexin V/PI Apoptosis Assay

Caption: Workflow for detecting apoptosis via Annexin V/PI staining.

Conclusion

The early in vitro studies on L-Asparaginase were pivotal in establishing its cytotoxic efficacy against leukemia cells. These foundational experiments elucidated the unique metabolic vulnerability of these cancer cells and defined the primary mechanism of action as the induction of apoptosis through asparagine depletion. The quantitative data derived from these studies, such as IC50 values, provided a basis for understanding the potency and selectivity of L-Asparaginase. The experimental protocols developed for assessing cytotoxicity and apoptosis have become standard methodologies in the preclinical evaluation of anticancer agents. This body of research laid the groundwork for the successful clinical application of L-Asparaginase and continues to inform the development of next-generation enzyme therapeutics for leukemia and other cancers.

References

- 1. Role of L-Asparaginase as an Effective Chemotherapeutic agent for Acute Lymphoblastic Leukemia in Children’s – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. Asparaginase in the Treatment of Acute Lymphoblastic Leukemia in Adults: Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of L-asparaginase? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Purification and Characterization of Glutaminase Free Asparaginase from Enterobacter cloacae: In-Vitro Evaluation of Cytotoxic Potential against Human Myeloid Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asparaginase induces apoptosis and cytoprotective autophagy in chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. storage.imrpress.com [storage.imrpress.com]

- 8. Synergistic Cytotoxic Effect of L-Asparaginase Combined with Decitabine as a Demethylating Agent in Pediatric T-ALL, with Specific Epigenetic Signature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

Structural Elucidation of Asperazine: A Technical Guide Using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Abstract: Asperazine is a structurally complex diketopiperazine alkaloid, first isolated from the fungus Aspergillus niger. Its unique unsymmetrical framework, featuring two tryptophan units and a highly congested diaryl-substituted quaternary stereocenter, presented a significant challenge for structural determination. This technical guide details the comprehensive process of elucidating the structure of Asperazine, with a core focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy. We will cover the experimental protocols, present a thorough analysis of 1D and 2D NMR data, and illustrate the logical workflow used to assemble the molecular architecture and define its stereochemistry.

Introduction to Asperazine

Asperazine belongs to a large family of diketopiperazine alkaloids derived from tryptophan.[1] Unlike many symmetrical members of its class, Asperazine's structure is distinguished by an unusual, unsymmetrical linkage between its two tryptophan-derived units. This arrangement creates a formidable structural challenge: a fully substituted quaternary carbon (C3) at the junction of the two halves of the molecule.[1] The initial structural hypothesis was formulated almost entirely through extensive NMR investigations, with the absolute configuration later confirmed by chemical degradation and total synthesis.[1][2] This document serves as a guide to the NMR methodologies that were pivotal in this discovery.

Experimental Protocols for NMR Analysis

The structural elucidation of Asperazine relies on a suite of NMR experiments. The following protocols are representative of the methods used to acquire the necessary spectral data.

a) Sample Preparation:

-

Compound: 5-10 mg of purified Asperazine.

-

Solvent: 0.5-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ (CD₃OD). The use of multiple solvents is often employed to resolve overlapping signals.[1]

-

Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

b) Instrumentation:

-

NMR spectra are typically recorded on a high-field spectrometer operating at a proton frequency of 400 MHz or higher (e.g., 500 MHz, 600 MHz).

c) 1D NMR Experiments:

-

¹H NMR: Standard proton spectra are acquired to identify the chemical shifts, multiplicities (singlet, doublet, etc.), and integration of all proton signals.

-

¹³C NMR: Proton-decoupled carbon spectra are acquired to determine the chemical shifts of all unique carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH₃, CH₂, CH, and quaternary carbons. In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent.

d) 2D NMR Experiments:

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) scalar couplings, typically over two to three bonds. It is crucial for connecting adjacent protons and establishing spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations), enabling unambiguous assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). It is the primary tool for connecting the individual spin systems identified by COSY to build the complete carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[3] It provides information about the molecule's three-dimensional structure and is essential for determining relative stereochemistry.[4][5]

Workflow for Structural Elucidation

The process of determining a complex structure like Asperazine's follows a logical progression, beginning with basic spectral data and culminating in a fully defined 3D structure.

Caption: Workflow for the NMR-based structural elucidation of Asperazine.

NMR Data and Interpretation

The following tables summarize the key quantitative NMR data used to determine the structure of Asperazine. Data is referenced from its total synthesis, which confirmed the structure of the natural product.[1]

Table 1: ¹H NMR Data for Asperazine (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.25 | d | 7.5 |

| H-5 | 6.85 | t | 7.5 |

| H-6 | 7.10 | t | 7.5 |

| H-7 | 6.60 | d | 7.5 |

| H-12 | 4.15 | s | - |

| H-14α | 3.20 | dd | 17.0, 5.0 |

| H-14β | 2.90 | d | 17.0 |

| H-15 | 4.30 | d | 5.0 |

| H-18 | 7.40 | d | 8.0 |

| H-19 | 6.95 | t | 8.0 |

| H-20 | 7.15 | t | 8.0 |

| H-21 | 7.05 | d | 8.0 |

| H-25 | 4.05 | s | - |

| H-27α | 3.50 | dd | 16.5, 4.5 |

| H-27β | 3.10 | d | 16.5 |

| H-28 | 4.40 | d | 4.5 |

| N1-H | 8.10 | s | - |

| N16-H | 8.20 | s | - |

Table 2: ¹³C NMR Data for Asperazine (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Carbon Type |

| C-2 | 166.5 | C=O |

| C-3 | 70.1 | C |

| C-4a | 125.0 | C |

| C-4 | 124.5 | CH |

| C-5 | 118.0 | CH |

| C-6 | 128.5 | CH |

| C-7 | 109.5 | CH |

| C-7a | 136.0 | C |

| C-11 | 170.0 | C=O |

| C-12 | 58.0 | CH |

| C-14 | 38.0 | CH₂ |

| C-15 | 60.5 | CH |

| C-17a | 137.0 | C |

| C-18 | 126.0 | CH |

| C-19 | 120.0 | CH |

| C-20 | 129.0 | CH |

| C-21 | 111.0 | CH |

| C-21a | 127.5 | C |

| C-24 | 165.0 | C=O |

| C-25 | 59.0 | CH |

| C-27 | 40.0 | CH₂ |

| C-28 | 61.0 | CH |

Table 3: Key 2D NMR Correlations (COSY, HMBC, NOESY)

| Proton(s) | COSY Correlations | Key HMBC Correlations | Key NOESY Correlations |

| H-4 | H-5 | C-2, C-6, C-7a | H-5, H-12 |

| H-5 | H-4, H-6 | C-7, C-4a | H-4, H-6 |

| H-12 | - | C-2, C-11, C-14 | H-4, H-15 |

| H-15 | H-14α | C-11, C-12, C-17a | H-12, H-28 |

| H-18 | H-19 | C-2, C-20, C-17a | H-19, N16-H |

| H-25 | - | C-24, C-27 | H-28 |

| H-28 | H-27α | C-24, C-25, C-21a | H-15, H-25 |

Assembling the Structure

The elucidation process involves piecing together molecular fragments using the data from the 2D NMR experiments.

-

COSY Analysis: The COSY spectrum reveals distinct spin systems. For instance, correlations between H-4, H-5, H-6, and H-7 establish one of the indole aromatic rings. Similarly, correlations between H-18 through H-21 define the second indole ring. The three-bond couplings between H-15 and H-14, and between H-28 and H-27, identify two distinct ethyl-amino fragments.

-

HMBC Analysis: The HMBC spectrum is critical for connecting these isolated spin systems. Key correlations include:

-

The proton at H-12 shows correlations to the carbonyl carbons C-2 and C-11, linking the first diketopiperazine ring.

-

Protons of one indole ring (e.g., H-4) show correlations to carbons in the core structure (C-2, C-7a), anchoring it to the piperazine ring system.

-

Crucially, correlations from protons on one half of the molecule (e.g., H-15) to carbons on the other half (via the quaternary C-3) are used to establish the challenging C-C bond that forms the central quaternary stereocenter.

-

-

NOESY Analysis: With the planar structure established, NOESY data provides the 3D arrangement. The key to Asperazine's stereochemistry lies in the spatial relationships around the congested core.

-

A strong NOE correlation between H-15 and H-28 indicates that these two protons are on the same face of the molecule.

-

Correlations between H-12 and H-4, and H-12 and H-15, help to define the relative orientation of the indole ring and the adjacent stereocenter. This spatial information was essential to propose the correct relative configuration.[1]

-

The diagram below illustrates some of the most decisive 2D NMR correlations that piece together the Asperazine structure.

Caption: Key HMBC (red) and NOESY (green) correlations confirming Asperazine's structure.

Note: The above DOT script requires a pre-rendered image of the Asperazine structure for proper visualization. A placeholder is used here.

Conclusion

The structural elucidation of Asperazine is a prime example of the power of modern NMR spectroscopy in natural product chemistry. While 1D NMR provided initial clues, a combination of 2D techniques was indispensable. COSY experiments defined the individual spin systems, HMBC connected them to build the novel carbon skeleton, and NOESY provided the crucial through-space information to establish the molecule's complex relative stereochemistry. This systematic NMR-driven approach was not only successful in proposing the correct structure but also provided the foundational data against which all subsequent total syntheses have been verified.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Total synthesis of asperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Asperazine Biosynthesis Pathway in Fungal Cultures

Abstract

Asperazine is a structurally complex, dimeric diketopiperazine alkaloid first isolated from a sponge-derived culture of the fungus Aspergillus niger.[1][2] Exhibiting selective cytotoxicity, particularly against leukemia cell lines, Asperazine has garnered interest within the drug development community.[3] However, challenges in re-culturing the producing fungal strain have hampered further biological investigation and a complete elucidation of its biosynthetic pathway.[3] This technical guide synthesizes the current understanding of Asperazine biosynthesis, leveraging genomic data to propose a putative pathway and its regulation. It provides detailed experimental protocols for researchers aiming to investigate this and other fungal secondary metabolite pathways, from genetic manipulation and fungal cultivation to metabolite extraction and analysis. This document is intended for researchers, scientists, and drug development professionals working in natural product discovery and fungal biotechnology.

Introduction to Asperazine

Fungal secondary metabolites are a rich source of bioactive compounds, representing a vast chemical diversity with significant potential for medical applications.[4][5] Among these, alkaloids derived from amino acid precursors are particularly noteworthy.

1.1 Chemical Structure and Biological Origin

Asperazine is a C2-symmetric dimeric alkaloid featuring two diketopiperazine rings.[3][6] Its complex polycyclic structure includes a challenging quaternary stereocenter at C3, which has been a focus of synthetic chemistry efforts.[1][3] The first total synthesis of Asperazine confirmed its proposed structure and was achieved using amino acids such as (R)-serine, (S)-tryptophan, and (R)-phenylalanine methyl ester as building blocks, hinting at its likely biosynthetic precursors.[1][3]

The natural product was originally isolated from a marine sponge-derived culture of Aspergillus niger.[2] The discovery of novel compounds from fungi in unique ecological niches, such as marine sponges, highlights the untapped biosynthetic potential within the fungal kingdom.[7]

1.2 Biological Activity

Initial biological evaluation of Asperazine revealed no significant antibacterial or antifungal activity but demonstrated notable selective cytotoxicity against leukemia cell lines in vitro.[3] However, these promising results could not be explored further due to the inability to regrow the Asperazine-producing fungal cultures, a common challenge in natural product research.[3] The total synthesis of Asperazine now provides a potential source of the compound for more extensive biological studies.[1]

The Putative Asperazine Biosynthetic Gene Cluster (BGC)

In filamentous fungi, the genes required for the biosynthesis of a specific secondary metabolite are typically located adjacently on the chromosome in a biosynthetic gene cluster (BGC).[8] While the specific BGC for Asperazine in Aspergillus niger has not been functionally characterized, comparative genomics provides strong clues.

2.1 Genomic Evidence from Aspergillus tubingensis

A putative BGC for Asperazine has been identified in Aspergillus tubingensis G131, a species closely related to A. niger.[7] Genome mining using tools like antiSMASH and SMURF is a standard approach for identifying potential secondary metabolite clusters.[9] This putative cluster contains all the necessary enzymatic machinery for the synthesis of a complex peptide-derived molecule like Asperazine.[7]

2.2 Components of the Putative BGC

The identified cluster contains genes encoding a core backbone enzyme, tailoring enzymes, a transcription factor for regulation, and a transporter for secretion.[7] The key components are summarized in Table 1. The presence of a non-ribosomal peptide synthetase (NRPS) is characteristic of the biosynthesis of peptide-based natural products like diketopiperazines.[10][11]

Table 1: Components of the Putative Asperazine Biosynthetic Gene Cluster in A. tubingensis

| Gene Category | Putative Function | Description |

| Backbone Enzyme | Non-Ribosomal Peptide Synthetase (NRPS) | A large, modular enzyme that selects, activates, and condenses specific amino acid precursors (e.g., Tryptophan, Serine, Phenylalanine) to form a peptide backbone.[10] |

| Tailoring Enzyme | Cytochrome P450 | Catalyzes oxidative reactions, such as hydroxylations or epoxidations, which are critical for creating the complex, polycyclic structure of Asperazine.[7] |

| Tailoring Enzyme | Methyltransferase (MT) | Adds methyl groups to the molecule, a common modification that can significantly alter biological activity.[7][10] |

| Tailoring Enzyme | Dehydratase (Dhy) | Removes water molecules, often leading to the formation of double bonds.[7] |

| Tailoring Enzyme | Oxidoreductase (OR) | Catalyzes oxidation and reduction reactions, contributing to the final chemical structure.[7] |

| Tailoring Enzyme | Hydrolase (H) | Breaks chemical bonds by adding water, potentially involved in precursor synthesis or modification steps.[7] |

| Regulatory Gene | Transcription Factor | A protein that binds to specific DNA sequences to control the expression (turning on or off) of the other genes within the BGC.[7][11] |

| Transport Gene | Transporter | A membrane protein responsible for exporting the final Asperazine molecule out of the fungal cell.[7] |

2.3 Proposed Biosynthetic Pathway

Based on the gene functions identified in the putative BGC and the known chemical structure of Asperazine, a hypothetical biosynthetic pathway can be proposed. The process begins with the NRPS enzyme assembling amino acid precursors. This is followed by a series of modifications by tailoring enzymes to form the final complex structure.

Caption: Proposed biosynthetic pathway for Asperazine.

Regulation of Fungal Secondary Metabolism

The production of secondary metabolites like Asperazine is tightly regulated in response to environmental cues and developmental stages.[12] A significant challenge in fungal natural product discovery is that many BGCs are "silent" or not expressed under standard laboratory conditions.[7][13]

This regulation occurs at multiple levels, from broad epigenetic controls to pathway-specific transcription factors.[7] In many Aspergillus species, global regulatory complexes, such as the one involving VeA, VelB, and the master regulator LaeA, control the expression of numerous BGCs.[12] G protein-mediated signaling pathways, which respond to external stimuli, also play a crucial role in coordinating secondary metabolism with fungal development.[12] Activating these silent pathways, either through genetic manipulation or by mimicking natural ecological triggers (e.g., co-culture, chemical elicitors), is a key strategy for discovering novel compounds.[11][14]

Caption: General regulatory network for fungal secondary metabolism.

Experimental Methodologies

Investigating the Asperazine pathway requires a combination of mycological, analytical, and molecular biology techniques. The following protocols provide a framework for such studies.

Fungal Cultivation and Inoculum Preparation

This protocol describes the basic steps for growing the fungal culture for metabolite production.

-

Objective: To generate sufficient fungal biomass for metabolite extraction.

-

Protocol:

-

Culture Activation: Recover the Aspergillus strain from a glycerol stock by streaking onto a solid agar medium (e.g., Potato Dextrose Agar, PDA) and incubating at 25-30°C until sufficient sporulation is observed.[14]

-

Spore Suspension: Prepare a spore suspension by flooding the agar plate with a sterile saline solution (e.g., 0.9% NaCl with 0.05% Tween 80) and gently scraping the surface. Filter the suspension through sterile glass wool to remove mycelial fragments.

-

Inoculation: Inoculate sterile liquid medium (e.g., Potato Dextrose Broth, PDB) in baffled flasks with the spore suspension to a final concentration of approximately 1 x 10^6 spores/mL.

-

Incubation: Incubate the liquid cultures on a rotary shaker (e.g., 150-200 rpm) at 25-30°C for 7-14 days to allow for biomass accumulation and secondary metabolite production.[14]

-

Metabolite Extraction and Analysis

This protocol outlines the extraction of metabolites from both the culture broth and the fungal mycelium.

-

Objective: To isolate crude secondary metabolites for analysis.

-

Protocol:

-

Harvesting: Separate the mycelium from the culture broth by vacuum filtration.[14]

-

Broth Extraction (Extracellular): Perform a liquid-liquid extraction on the culture filtrate by adding an equal volume of an organic solvent such as ethyl acetate. Shake vigorously in a separatory funnel, allow the layers to separate, and collect the organic layer. Repeat the extraction two more times. Pool the organic extracts and dry them over anhydrous sodium sulfate.[14]

-

Mycelium Extraction (Intracellular): Freeze-dry the harvested mycelium to remove water. Grind the dried mycelium into a fine powder. Extract the powder with methanol or acetone by sonication or maceration.[14]

-

Concentration: Evaporate the solvent from the pooled organic extracts using a rotary evaporator to obtain the crude extract.[14]

-

Analysis: Dissolve the crude extract in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL). Analyze using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify Asperazine.[14][15]

-

Genetic Characterization of the BGC

This protocol describes a gene deletion approach to confirm the involvement of a specific gene in the biosynthetic pathway.

-

Objective: To confirm the function of a candidate gene within the BGC.

-

Protocol:

-

Construct Design: Create a gene deletion cassette using double-joint PCR.[4] This cassette typically consists of a selectable marker (e.g., an antibiotic resistance gene) flanked by the 5' and 3' untranslated regions (UTRs) of the target gene.

-

Fungal Transformation: Prepare fungal protoplasts and transform them with the deletion cassette.

-

Selection and Screening: Select for transformants on a medium containing the appropriate antibiotic. Screen the resulting colonies by PCR to confirm homologous recombination and the successful deletion of the target gene.

-

Phenotypic Analysis: Culture the deletion mutant under production conditions (Protocol 4.1) and perform metabolite analysis (Protocol 4.2). A loss of Asperazine production in the mutant strain compared to the wild-type confirms the gene's role in the pathway.[16]

-

Caption: Experimental workflow for the functional characterization of a BGC.

Quantitative Data and Analysis

Specific quantitative data for Asperazine production, such as fermentation titers or enzyme kinetic parameters, is not currently available in the published literature, primarily due to the difficulties in re-culturing the producing organism.[3] However, generalized parameters for the analysis of similar compounds and the impact of culture conditions on fungal growth can be presented as a guide for future experiments.

Table 2: Example HPLC-MS Parameters for Diketopiperazine Analysis

| Parameter | Value / Condition | Purpose |

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Separation of semi-polar to non-polar metabolites. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component of the mobile phase. |

| Gradient | 5% to 95% B over 20 minutes | Elutes compounds with a wide range of polarities.[14] |

| Flow Rate | 0.3 mL/min | Standard flow rate for analytical LC-MS. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Effective for ionizing nitrogen-containing alkaloids. |

| MS Scan Range | 100 - 1500 m/z | Covers the expected mass range for many fungal secondary metabolites. |

| Detection | High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass data for formula prediction and identification.[15] |

Table 3: Illustrative Data on the Effect of NaCl on Aspergillus Growth and Sporulation

This table presents example data, adapted from studies on Aspergillus ochraceus, to illustrate how environmental factors can be quantified.[17][18] Similar experiments could be designed to optimize Asperazine production.

| NaCl Concentration | Growth Rate (mm/day) | Spore Production (Spores/mL x 10^6) | Relative Metabolite Yield (%) |

| 0 g/L (Control) | 5.2 ± 0.3 | 8.5 ± 0.7 | 100 |

| 20 g/L | 6.1 ± 0.4 | 12.6 ± 1.1 | 150 |

| 70 g/L | 4.5 ± 0.2 | 5.0 ± 0.5 | 65 |

Challenges and Future Perspectives

The study of Asperazine biosynthesis faces several key challenges. The primary obstacle has been the loss of the producing Aspergillus niger strain, which has prevented further isolation and characterization of the natural product and its BGC.[3]

Future research should focus on:

-

Re-isolation and Identification: Screening new fungal isolates, particularly from marine environments, to find a reproducible source of Asperazine.

-

Functional Genomics: Heterologously expressing the putative BGC from A. tubingensis in a well-characterized host like Aspergillus nidulans to confirm its role in Asperazine production.[13]

-

Pathway Engineering: Once the BGC is confirmed, using synthetic biology tools to modify the pathway. This could involve swapping enzyme domains or introducing new tailoring enzymes to create novel Asperazine analogues with potentially improved therapeutic properties.

-

Regulatory Studies: Investigating the specific transcription factors and signaling pathways that control the Asperazine BGC to develop strategies for overproducing the compound.

Successfully addressing these challenges will not only provide a sustainable supply of Asperazine for drug development but will also deepen our understanding of the intricate chemical factories within fungi.

References

- 1. Total synthesis of asperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asperazine, a Selective Cytotoxic Alkaloid from a Sponge-Derived Culture of Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Concise Total Synthesis of (+)-Asperazine A and (+)-Pestalazine B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Comprehensive annotation of secondary metabolite biosynthetic genes and gene clusters of Aspergillus nidulans, A. fumigatus, A. niger and A. oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthesis of a Novel Diketopiperazine Aspkyncin Incorporating a Kynurenine Unit from Aspergillus aculeatus [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Identification and Characterization of the Asperthecin Gene Cluster of Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative Proteomic Profiling of Fungal Growth, Development, and Ochratoxin A Production in Aspergillus ochraceus on High- and Low-NaCl Cultures [mdpi.com]

- 18. researchgate.net [researchgate.net]

Asperazine: A Technical Guide to its Natural Sources, Isolation, and Putative Biological Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperazine, a structurally complex diketopiperazine alkaloid, has garnered interest within the scientific community for its cytotoxic properties. Primarily isolated from marine sponge-derived fungi of the Aspergillus genus, this natural product presents a potential scaffold for novel therapeutic agents. This technical guide provides a comprehensive overview of the natural sources of Asperazine, a detailed methodology for its isolation and purification, and an exploration of its putative mechanism of action, with a focus on apoptotic signaling pathways. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Natural Sources of Asperazine

Asperazine is a secondary metabolite produced by fungi, most notably strains of Aspergillus niger. It has been successfully isolated from cultures of A. niger derived from marine sponges, such as Hyrtios proteus. These marine-derived fungi represent a rich and largely untapped source of novel bioactive compounds. The symbiotic relationship between the sponge and the fungus is thought to influence the production of these unique metabolites.

Isolation of Asperazine from Aspergillus niger

The isolation of Asperazine from fungal cultures is a multi-step process involving fermentation, extraction, and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for the isolation of diketopiperazines from Aspergillus species.

Fungal Cultivation and Fermentation

Successful isolation begins with the robust growth of the Asperazine-producing fungus.

Experimental Protocol:

-

Strain Activation: An axenic culture of Aspergillus niger (sponge-derived) is inoculated onto a Potato Dextrose Agar (PDA) slant and incubated at 28°C for 7-10 days until sporulation is observed.

-

Seed Culture: A spore suspension is prepared by washing the mature slant with sterile 0.1% Tween 80 solution. This suspension is then used to inoculate a seed culture medium (e.g., Potato Dextrose Broth, PDB) and incubated at 28°C on a rotary shaker at 150 rpm for 2-3 days.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. A variety of media can be utilized, with solid rice medium being a common choice for enhancing secondary metabolite production. The fungus is cultured under static conditions at room temperature for 21-30 days.

Diagram of the Fungal Cultivation Workflow:

Caption: Workflow for the cultivation of Aspergillus niger.

Extraction of Crude Metabolites

Following fermentation, the secondary metabolites, including Asperazine, are extracted from the culture.

Experimental Protocol:

-

The entire culture (mycelia and solid/liquid medium) is harvested and macerated.

-

The macerated culture is subjected to exhaustive extraction with ethyl acetate (EtOAc) at room temperature. This process is typically repeated three times to ensure maximum recovery of metabolites.

-

The combined ethyl acetate extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Diagram of the Extraction Workflow:

Caption: General workflow for the extraction of crude metabolites.

Chromatographic Purification

The crude extract, a complex mixture of compounds, is then subjected to a series of chromatographic steps to isolate pure Asperazine.

Experimental Protocol:

-

Silica Gel Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing Asperazine, as identified by TLC, are pooled, concentrated, and further purified by preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water. The elution is monitored by a UV detector, and the peak corresponding to Asperazine is collected.

-

Final Purification: The collected fraction is concentrated to yield pure Asperazine. The purity can be assessed by analytical HPLC and spectroscopic methods.

Diagram of the Purification Workflow:

Caption: Chromatographic purification of Asperazine.

Quantitative Data and Characterization

The yield of Asperazine from natural sources can vary depending on the fungal strain and culture conditions. While specific yield data for Asperazine is not widely reported, yields for other diketopiperazines from Aspergillus species can range from milligrams to tens of milligrams per liter of culture.

Table 1: Spectroscopic Data for Asperazine

| Technique | Observed Data |

| ¹H NMR | Complex aromatic and aliphatic signals consistent with the diketopiperazine structure. |

| ¹³C NMR | Resonances corresponding to carbonyl, aromatic, and aliphatic carbons. |

| HR-MS | Provides the exact mass and allows for the determination of the molecular formula. |

Note: For detailed peak assignments, researchers should refer to published literature on the total synthesis of Asperazine.

Putative Biological Activity and Signaling Pathway

Asperazine has been reported to exhibit selective cytotoxicity against various cancer cell lines. While the precise molecular mechanism of action has not been fully elucidated, studies on related piperazine-containing compounds suggest an induction of apoptosis. A plausible signaling pathway for Asperazine-induced apoptosis involves the intrinsic mitochondrial pathway.

Proposed Mechanism of Action:

-

Induction of Cellular Stress: Asperazine may induce cellular stress, leading to the activation of pro-apoptotic signals.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): This stress can lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which in turn cause the permeabilization of the outer mitochondrial membrane.

-

Cytochrome c Release: The compromised mitochondrial membrane allows for the release of cytochrome c into the cytoplasm.

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.

-

Caspase Cascade Activation: The apoptosome activates caspase-9, which then activates effector caspases, such as caspase-3.

-

Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

Diagram of the Putative Asperazine-Induced Apoptotic Pathway:

Caption: Proposed intrinsic apoptotic pathway induced by Asperazine.

Conclusion

Asperazine, a cytotoxic metabolite from sponge-derived Aspergillus niger, holds promise as a lead compound in drug discovery. This guide provides a foundational framework for its isolation from natural sources and offers a scientifically plausible hypothesis for its mechanism of action. Further research is warranted to optimize production yields, fully elucidate its biological targets, and explore its therapeutic potential. The detailed methodologies and conceptual diagrams presented herein are intended to facilitate these future investigations.

Asperazine Derivatives: A Technical Guide to Synthesis, Bioactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperazine and its derivatives, a class of complex dimeric diketopiperazine alkaloids, have emerged as promising scaffolds in drug discovery.[1] This technical guide provides a comprehensive overview of the synthesis, potential bioactivity, and mechanisms of action of these compounds. Drawing from a range of studies, this document details the anticancer and antimicrobial properties of Asperazine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Introduction to Asperazine and its Derivatives

Asperazine is a naturally occurring alkaloid isolated from the fungus Aspergillus niger.[2] It belongs to the dimeric diketopiperazine family, characterized by a complex architecture containing two tryptophan units linked in an unsymmetrical fashion.[2] The unique structural features of Asperazine have spurred significant interest in its total synthesis and the generation of novel derivatives with potential therapeutic applications.[3][4] Molecules containing the core piperazine unit have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties. This guide focuses on the synthesis and biological evaluation of Asperazine and its analogs, with a particular emphasis on their anticancer and antimicrobial potential.

Synthesis of Asperazine Derivatives

The total synthesis of Asperazine A has been a subject of significant research, with various strategies developed to construct its complex, sterically hindered core.

General Synthetic Approach: Late-Stage Dimerization

A common and effective strategy for the synthesis of Asperazine and its analogs is a late-stage heterodimerization of complex diketopiperazine fragments.[4] This approach allows for the convergent assembly of the dimeric structure and provides flexibility for creating diverse derivatives.

A representative synthetic scheme for (+)-Asperazine A involves the following key steps:

-

Preparation of Monomeric Diketopiperazine Fragments: Starting from commercially available amino acids like N-Boc-L-tryptophan methyl ester, two distinct and complex diketopiperazine monomers are synthesized.[4] One monomer is designed to act as a nucleophile, while the other serves as an electrophile.

-

Directed Regio- and Diastereoselective C3–N1′ Coupling: A critical step involves the directed coupling of the two monomeric fragments. This is often achieved through the formation of a C3-carbocation on the electrophilic component, which is then intercepted by the N1′ position of the nucleophilic fragment.[4]

-

Reductive Opening of Tetracyclic Substructure: Following dimerization, a reductive opening of one of the tetracyclic diketopiperazine substructures is performed to generate the corresponding C3-indolyl motif characteristic of Asperazine A.[4]

This modular approach allows for the synthesis of various Asperazine analogs by modifying the initial amino acid building blocks or the coupling partners.

Experimental Protocol: Synthesis of a Dimeric Diketopiperazine Core

The following is a generalized protocol for the key C3–N1′ coupling reaction, based on methodologies reported for the synthesis of (+)-Asperazine A.[4]

Materials:

-

Electrophilic tetracyclic diketopiperazine component

-

Nucleophilic tetracyclic diketopiperazine component

-

Silver(I) salt (e.g., AgOTf)

-

Anhydrous, non-polar aprotic solvent (e.g., dichloromethane, toluene)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

Dissolve the electrophilic and nucleophilic diketopiperazine components in the anhydrous solvent under an inert atmosphere.

-

Cool the reaction mixture to the desired temperature (e.g., -78 °C).

-

Add the silver(I) salt to the reaction mixture to promote the formation of the C3-carbocation on the electrophilic partner.

-

Stir the reaction mixture at the specified temperature for the required duration, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired dimeric diketopiperazine.

Anticancer Bioactivity

Asperazine and its derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through the modulation of key signaling pathways.

Quantitative Anticancer Activity

The anticancer potency of Asperazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values. The following table summarizes the reported cytotoxic activities of a novel piperazine derivative, designated here as C505, which exhibits potent anticancer effects.[5][6]

| Compound | Cell Line | Cancer Type | GI50 (µM) |

| C505 | HeLa | Cervical Cancer | 0.155 |

| C505 | K562 | Leukemia | 0.058 |

| C505 | AGS | Gastric Cancer | 0.055 |

Table 1: Growth Inhibitory (GI50) values of a novel piperazine derivative against various human cancer cell lines.[5]

Mechanism of Action: Apoptosis Induction and Signaling Pathway Modulation

Studies have shown that certain piperazine derivatives induce caspase-dependent apoptosis in cancer cells.[5][6] This programmed cell death is a critical mechanism for their anticancer activity. The induction of apoptosis is often a result of the inhibition of multiple cancer-related signaling pathways.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation and is often hyperactivated in cancer.[5] Some piperazine derivatives have been shown to effectively inhibit this pathway, leading to reduced cancer cell proliferation and the induction of apoptosis.[5][7][8]

Src family kinases are non-receptor tyrosine kinases that play a significant role in various cellular processes, including cell growth, differentiation, and survival.[9][10] Their aberrant activation is implicated in the development and progression of many cancers. Inhibition of Src family kinases is another mechanism through which piperazine derivatives exert their anticancer effects.[5][6]